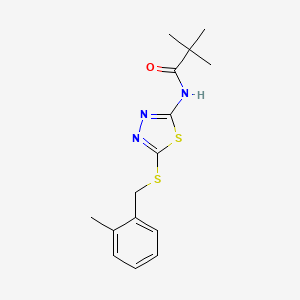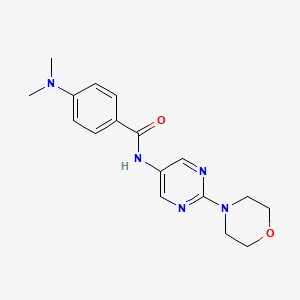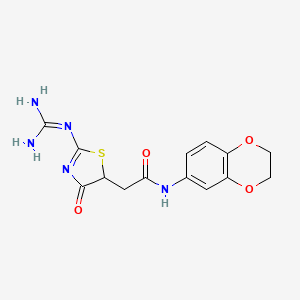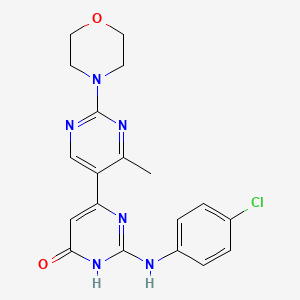![molecular formula C23H27N7OS2 B11189886 {4-Amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11189886.png)
{4-Amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a pyrazine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the ethoxyanilino group. The final step involves the formation of the pyrazinecarbodithioate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, [4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate may have potential as a therapeutic agent. Research into its pharmacological properties could lead to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenyltetrahydro-1(2H)-pyrazinecarbodithioate stands out due to its unique combination of functional groups and ring structures. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H27N7OS2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C23H27N7OS2/c1-2-31-19-10-8-17(9-11-19)25-22-27-20(26-21(24)28-22)16-33-23(32)30-14-12-29(13-15-30)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
YCHCRFRAIDBMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(furan-2-ylmethyl)-N,N-dimethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11189804.png)
![Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate](/img/structure/B11189806.png)

![9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189810.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11189841.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11189845.png)



![1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11189854.png)
![Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189859.png)
![N-(4-chlorophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B11189860.png)
![1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B11189865.png)
![ethyl 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11189882.png)
